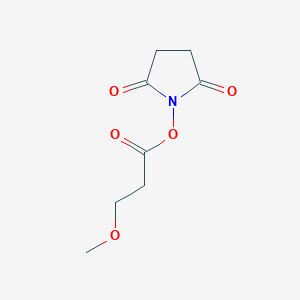

m-PEG1-NHS ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG1-NHS ester involves the reaction of 3-methoxypropanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

m-PEG1-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group is highly reactive towards nucleophiles, especially primary amines .

Common Reagents and Conditions

Reagents: Primary amines, amine-modified oligonucleotides, proteins.

Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature.

Major Products

The major products formed from these reactions are amide bonds between the NHS ester and the nucleophile, resulting in labeled proteins or oligonucleotides .

Aplicaciones Científicas De Investigación

m-PEG1-NHS ester has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Employed in the labeling of proteins and oligonucleotides for various assays and experiments.

Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates.

Industry: Applied in the production of bioconjugates and other specialized chemicals.

Mecanismo De Acción

The mechanism of action of m-PEG1-NHS ester involves the formation of a covalent bond between the NHS ester and a primary amine. This reaction results in the formation of an amide bond, effectively labeling the target molecule. The hydrophilic PEG spacer increases the solubility of the labeled molecule in aqueous media .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Similar in structure but contains a diazirine group.

2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: Contains a benzonitrile group instead of a methoxy group.

Uniqueness

m-PEG1-NHS ester is unique due to its specific use as a PEG linker with an NHS ester, which provides increased solubility and reactivity towards primary amines. This makes it particularly useful in bioconjugation and labeling applications .

Actividad Biológica

m-PEG1-NHS ester is a polyethylene glycol (PEG)-based compound featuring a N-hydroxysuccinimide (NHS) ester functionality. This compound plays a significant role in bioconjugation, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins through the ubiquitin-proteasome system. The unique structure of this compound allows it to facilitate the covalent attachment of various biomolecules, enhancing their therapeutic efficacy.

- Molecular Formula: CHN O

- Molecular Weight: 201.18 g/mol

- CAS Number: 1027371-75-0

- Storage Conditions:

- Powder: -20°C for up to 3 years

- In solvent: -80°C for up to 1 year

This compound operates primarily through its NHS ester group, which reacts with primary amines in biomolecules to form stable amide bonds. This reaction is highly efficient at physiological pH (around 7.4), making it suitable for biological applications. The compound's PEG moiety enhances solubility and reduces steric hindrance, facilitating its use in various bioconjugation strategies.

Role in PROTAC Synthesis

PROTACs consist of two ligands connected by a linker, such as this compound. One ligand binds to an E3 ubiquitin ligase, while the other targets a specific protein for degradation. This design leverages the cellular ubiquitin-proteasome system, allowing for targeted protein degradation, which holds promise for treating various diseases, including cancer.

Case Studies and Research Findings

-

Targeted Protein Degradation:

- Research has demonstrated that PROTACs utilizing this compound effectively degrade target proteins in cellular models, highlighting its potential in therapeutic applications against cancer and other diseases.

- A study showed that PROTACs could selectively degrade oncogenic proteins, leading to reduced tumor growth in preclinical models.

-

Bioconjugation Efficiency:

- The efficiency of this compound in bioconjugation has been validated through various experiments. For instance, it was shown that conjugating this compound with antibodies enhanced their specificity and binding affinity to target antigens.

- In another study, this compound was used to modify peptides, resulting in improved stability and bioavailability.

Comparative Analysis with Other Linkers

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | PEG spacer with NHS ester | Ideal for PROTAC synthesis |

| Propargyl-NHS Ester | Alkyne group with NHS ester | Versatile for click chemistry applications |

| Maleimide-PEG Ester | Maleimide functional group | Specific reactivity with thiols |

| Biotin-PEG-NHS Ester | Biotin moiety attached | Strong affinity for streptavidin |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5/c1-13-5-4-8(12)14-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPPBYZKFKEXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.